Lipophilicity Differentiation: XLogP3 of 2.1 for the Target Compound Versus 0.6 for Deferiprone
The target compound exhibits a computed XLogP3 value of 2.1, compared to 0.6 for the clinically used HPO iron chelator deferiprone (CAS 30652-11-0) and approximately 0.39 for the N-desmethyl analog (CAS 17184-19-9) [1][2]. This represents an increase in computed lipophilicity of approximately 3.5-fold (1.5 log units) relative to deferiprone. The 4-methoxyphenoxyethyl N-substituent introduces an additional aromatic ring and an ether linkage, contributing to both the higher logP and the increased molecular weight (275.30 vs. 139.15 g/mol for deferiprone) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Deferiprone (CAS 30652-11-0): XLogP3 = 0.6; N-desmethyl-deferiprone (CAS 17184-19-9): LogP ≈ 0.39 |
| Quantified Difference | ΔXLogP3 ≈ +1.5 vs. deferiprone; ΔLogP ≈ +1.71 vs. N-desmethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This lipophilicity differential places the target compound in a distinct property space predicted to yield a significantly higher iron(III) complex log D value, directly influencing tissue distribution and the route of iron excretion (biliary vs. urinary) as established by the biphasic log D relationship defined in Rai et al. (1998) [3].
- [1] PubChem Compound Summary for CID 75355733, 3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one. National Center for Biotechnology Information (2025). Computed XLogP3 = 2.1; MW = 275.30. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1267891-96-2. View Source
- [2] PubChem Compound Summary for CID 2972, Deferiprone. National Center for Biotechnology Information (2025). Computed XLogP3 = 0.6; MW = 139.15. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2972. View Source
- [3] Rai BL, Dekhordi LS, Khodr H, Jin Y, Liu Z, Hider RC. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. J Med Chem. 1998;41(17):3347-3359. doi:10.1021/jm9707784. View Source
